molecular formula C9H4F5N B1409186 4-Difluoromethyl-2-(trifluoromethyl)benzonitrile CAS No. 1807192-90-0

4-Difluoromethyl-2-(trifluoromethyl)benzonitrile

Cat. No. B1409186
M. Wt: 221.13 g/mol
InChI Key: NHHLDUDHURVDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Difluoromethyl-2-(trifluoromethyl)benzonitrile” is a chemical compound used as a pharmaceutical intermediate . It is also used for the synthesis of diphenylthioethers .


Synthesis Analysis

This compound is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reactions .


Molecular Structure Analysis

The molecular formula of “4-Difluoromethyl-2-(trifluoromethyl)benzonitrile” is C8H3F4N . The SMILES string representation is FC1=CC=C(C#N)C(=C1)C(F)(F)F .


Chemical Reactions Analysis

“4-Difluoromethyl-2-(trifluoromethyl)benzonitrile” is involved in various chemical reactions. For instance, it participates in nickel-catalyzed arylcyanation reactions .


Physical And Chemical Properties Analysis

This compound is a solid . It is insoluble in water but has some solubility in methanol .

Scientific Research Applications

High Voltage Lithium Ion Battery Enhancement

A study demonstrated the use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathodes in high voltage lithium ion batteries. The inclusion of this compound improved the cyclic stability and capacity retention of the cathode material, contributing to enhanced battery performance (Huang et al., 2014).

Synthesis of Bicalutamide Intermediate

4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of bicalutamide, was efficiently synthesized from m-fluoro-(trifluoromethyl)benzene. This process highlights an environmentally friendly and practical method for producing this important intermediate (Zhang Tong-bin, 2012).

Dermatological Applications

The compound 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile was identified as a novel, nonsteroidal androgen receptor antagonist. It is effective for sebum control and the treatment of androgenetic alopecia, showcasing potential for dermatological applications (Li et al., 2008).

Continuous Flow Iodination

A study described the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation under continuous flow conditions. This process is significant for the synthesis of 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile, showcasing a scalable and reliable method for functionalizing this class of compounds (Dunn et al., 2018).

Polymer Solar Cells Efficiency

A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, was used as an additive in polymer solar cells, resulting in increased power conversion efficiency. This study highlights the role of such compounds in enhancing the performance of solar energy devices (Jeong et al., 2011).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-(difluoromethyl)-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5N/c10-8(11)5-1-2-6(4-15)7(3-5)9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHLDUDHURVDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Difluoromethyl-2-(trifluoromethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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